2,5-Dinitroanisole

Übersicht

Beschreibung

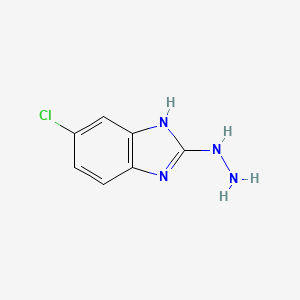

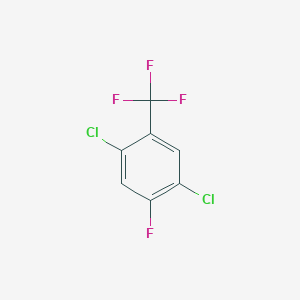

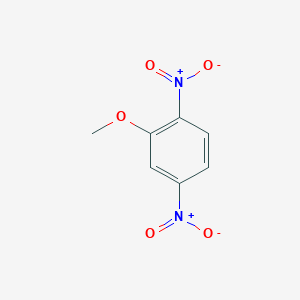

2,4-Dinitroanisole (DNAN) is a low sensitivity organic compound. It has an anisole (methoxybenzene) core, with two nitro groups (–NO 2) attached . It is not explosive itself unless it is mixed with other explosive chemicals in certain ratios . It is one of the insensitive nitroaromatic ingredients increasingly used as a replacement for 2,4,6-trinitrotoluene (TNT) in munitions .

Synthesis Analysis

The synthesis of DNAN has evolved over the years. Although DNAN can be prepared by a number of methods starting with different raw materials, some processes need harsh experimental conditions and involve toxic raw materials, and generate hazardous wastes . The main synthesis methods use chlorobenzene, phenol, 1-chloro-2,4-dinitrobenzene (DNCB), and anisole as the starting raw materials .

Molecular Structure Analysis

2,4-Dinitroanisole crystallizes in the monoclinic form. The unit cell has these sizes and angles: a=8.772 Å b=12.645 Å c=15.429 Å 81.89°, cell volume is V=1694 Å 3 . There are eight molecules in each unit cell, with four positions symmetric .

Chemical Reactions Analysis

2,4-Dinitroanisole reacts without heat with a potassium cyanide solution to form a red colored product via the isopurpuric acid reaction . In this cyanide is added in the meta position, and the ortho nitro group is reduced to -NHOH .

Physical And Chemical Properties Analysis

2,4-Dinitroanisole has a molar mass of 198.134 g·mol −1 . It appears as pale yellow granular crystals or needles . It has a density of 1.336 g/cm 3 and a melting point of 94.5 °C . It is very slightly soluble in water .

Wissenschaftliche Forschungsanwendungen

Use in Explosives

- Application Summary : DNAN is an insensitive explosive that has replaced trinitrotoluene (TNT) in many melt-cast explosives to improve the safety of ammunition . It is also a promising material to desensitize novel explosives of high sensitivity .

- Methods of Application : The study combined thermogravimetric-Fourier transform infrared spectrometry-Mass spectrometry (TG-FTIR-MS), density functional theory (DFT), and ReaxFF molecular dynamics (MD) to investigate its thermal decomposition and detonation mechanisms .

- Results or Outcomes : The thermal decomposition of DNAN starts at ca. 453 K when highly active NO2 is produced and quickly converted to NO . DNAN has a lower heat of explosion than TNT, in accordance with the observation that the activation energies of polynitroaromatic explosives are inversely proportional to their heat of explosion .

Use as a Dye Ingredient

Use in Environmental Remediation

- Application Summary : DNAN is being studied for its environmental impact, as it is replacing traditional explosive compounds to protect soldiers and simplify transport logistics .

Use in Melt-Cast Explosives

- Application Summary : DNAN is used in melt-cast explosives such as IMX-101, IMX-104, PAX-48, PAX-21, and PAX-41 in the spider grenade . It can be melted and cast more safely .

- Results or Outcomes : Compared with TNT, DNAN has only 90% of the explosive power and is less dense with a higher melting point .

Use as an Insecticide

Use in Environmental Hydrolysis

- Application Summary : Over a period of days, alkalies will hydrolyse the ether bond of DNAN to form 2,4-dinitrophenol .

Use in Amatol-40 Explosives

- Application Summary : DNAN was used to prepare Amatol-40 explosives in WWII . It has again aroused strong attention and has become a promising energetic material to replace the traditional trinitrotoluene (TNT) in melt-cast explosives .

Use in Reductive Degradation

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methoxy-1,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBJXSCTPOBLCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00511707 | |

| Record name | 2-Methoxy-1,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dinitroanisole | |

CAS RN |

3962-77-4 | |

| Record name | 2-Methoxy-1,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl {2-oxo-3-[(thiophen-3-yl)oxy]propyl}phosphonate](/img/structure/B1601042.png)

![5-Chloro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1601050.png)